REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[C:14](#[N:17])[CH:15]=[CH2:16]>C(O)(C)(C)C>[C:1]([CH:5]1[CH2:6][C:7]([CH2:16][CH2:15][C:14]#[N:17])([CH2:16][CH2:15][C:14]#[N:17])[C:8](=[O:11])[C:9]([CH2:16][CH2:15][C:14]#[N:17])([CH2:16][CH2:15][C:14]#[N:17])[CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below 30° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
During the addition a solid
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
was stirred for a further hour before the solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
crystallised from 2-ethoxyethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CC(C(C(C1)(CCC#N)CCC#N)=O)(CCC#N)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |